molecular formula C20H31BFNO2Si B1398892 1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1148004-02-7

1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1398892
CAS No.: 1148004-02-7
M. Wt: 375.4 g/mol
InChI Key: OAMAAQPCABOWNH-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C20H31BFNO2Si and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Biological Activity

1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1148004-02-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

  • Molecular Formula : C20H31BFNO2Si
  • Molecular Weight : 375.37 g/mol
  • Purity : 95% .

The compound's biological activity is primarily attributed to its structure, which incorporates a fluorine atom and a boron-containing moiety. These features may enhance the compound's interaction with biological targets such as enzymes and receptors.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

One notable study investigated the inhibition of ALK by structurally similar compounds. The findings suggest that modifications to the indole structure can lead to enhanced potency against ALK:

CompoundIC50 (nM)Cell Growth Inhibition (KARPAS-299)
7a>50,000-
7b2503 ± 545-
7c28.6 ± 12.6-
7d21.3 ± 7.4514.6

This table illustrates the varying potencies of different compounds in inhibiting ALK enzymatic activity, highlighting the potential for similar indole derivatives to exhibit comparable effects .

Antitumor Efficacy

In vivo studies have evaluated the antitumor efficacy of compounds similar to this compound in xenograft models. For instance:

  • CJ-2360 , a compound with a similar scaffold, demonstrated significant antitumor activity in KARPAS-299 xenograft models.

The study reported that CJ-2360 inhibited AKT activity effectively at specific time points and showed promising tumor tissue exposure levels .

Research Findings

Recent investigations have also focused on the synthesis and characterization of boron-containing indoles. These studies emphasize the role of boron in enhancing biological properties such as solubility and bioavailability:

CompoundYield (%)Observations
CJ-2360-Effective ALK inhibitor with favorable pharmacokinetics

These findings suggest that structural modifications can lead to improved biological activity and therapeutic potential .

Properties

IUPAC Name

tert-butyl-[5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-12-14-16(23)11-10-15(22)17(14)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMAAQPCABOWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CN3[Si](C)(C)C(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BFNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 4
Reactant of Route 4
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 5
Reactant of Route 5
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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